2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-25-21(15-22(26-16)29-13-3-12-24-29)27-18-6-8-19(9-7-18)28-23(30)14-17-4-10-20(31-2)11-5-17/h3-13,15H,14H2,1-2H3,(H,28,30)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSMQRKZOBOUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a pyrazole moiety, and a pyrimidine ring, which are known to contribute to various biological activities.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Anticancer Studies
A series of experiments were conducted to evaluate the anticancer efficacy of the compound. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell growth |
| NCI-H460 | 42.30 | Cell cycle arrest |
Case Study : A study by Bouabdallah et al. reported that derivatives similar to this compound showed satisfactory potential against multiple cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating a promising lead for further development .
Anti-inflammatory Studies
In vitro studies revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role as an anti-inflammatory agent. The results are detailed in Table 2.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 350 | 76.67 |
| IL-6 | 1200 | 200 | 83.33 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The activation of caspases leading to programmed cell death has been observed in treated cancer cells.
- Cell Cycle Arrest : The compound appears to interfere with the cell cycle, particularly at the G2/M phase.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related tumorigenesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural differences and hypothetical pharmacological implications compared to analogous compounds:
Key Observations :
Pyrazolyl vs. Sulfanyl Groups : The target compound’s pyrazol-1-yl group (vs. sulfanyl in ) may confer stronger hydrogen-bonding interactions with kinase ATP-binding pockets, enhancing selectivity. Sulfanyl-containing analogs may exhibit higher solubility but could be prone to oxidation, reducing half-life .
Piperidine vs. Pyrimidine Cores : Piperidine-containing analogs (e.g., ) offer conformational flexibility and metabolic resistance but lack the pyrimidine scaffold’s planar geometry, which is critical for π-π stacking in enzyme active sites .
Morpholino and Heterocyclic Modifications: Morpholino-substituted compounds (e.g., ) often exhibit enhanced solubility and bioavailability compared to the target compound’s methoxyphenyl group, though the latter may provide better blood-brain barrier penetration .
Glutamic Acid Conjugates : Compounds like leverage glutamic acid for solubility and receptor targeting, contrasting with the target compound’s reliance on lipophilic groups for membrane permeability .
Preparation Methods
Construction of the Pyrimidine Ring
The 2-methylpyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with amidines or urea derivatives. For example, ethyl acetoacetate and guanidine hydrochloride under basic conditions yield 2-methylpyrimidin-4-ol, which is subsequently chlorinated to 4-chloro-2-methylpyrimidine.
Amination at C-4
The 4-amino group is introduced via Buchwald–Hartwig amination or direct nucleophilic substitution. Using 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine and 4-nitroaniline in the presence of a palladium catalyst (e.g., Pd(dba)₂) and Xantphos ligand yields the nitro intermediate, which is reduced to the amine using hydrogen gas and palladium on carbon.
Synthesis of 2-(4-Methoxyphenyl)Acetic Acid
Friedel–Crafts Acylation
4-Methoxyphenylacetic acid is synthesized via Friedel–Crafts acylation of anisole with chloroacetyl chloride, followed by hydrolysis.
Steps :
- Acylation : Anisole + chloroacetyl chloride → 4-methoxyphenylacetyl chloride (AlCl₃ catalyst).
- Hydrolysis : 4-Methoxyphenylacetyl chloride → 2-(4-methoxyphenyl)acetic acid (aqueous NaOH).
Formation of the Acetamide Bond
The final coupling between 2-(4-methoxyphenyl)acetic acid and 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline is achieved via carbodiimide-mediated coupling.
Procedure :
- Activation : 2-(4-Methoxyphenyl)acetic acid (1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Coupling : Addition of 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline (1 eq) and stirring at room temperature for 12 h.
- Workup : Extraction with DCM, purification via column chromatography.
Yield : 68% (based on analogous EDC couplings in).
Optimization and Alternative Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
